An In-depth Technical Guide to 4-(Benzyloxy)-2-(trifluoromethyl)phenylboronic acid: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to 4-(Benzyloxy)-2-(trifluoromethyl)phenylboronic acid: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Benzyloxy)-2-(trifluoromethyl)phenylboronic acid is a specialized organic compound that serves as a critical building block in modern medicinal chemistry and materials science. Its unique trifluoromethyl and benzyloxy functionalities, coupled with the versatile reactivity of the boronic acid group, make it a valuable reagent for the synthesis of complex molecular architectures. The incorporation of a trifluoromethyl group is a well-established strategy in drug design to enhance key properties such as metabolic stability, lipophilicity, and binding affinity. This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and applications of 4-(Benzyloxy)-2-(trifluoromethyl)phenylboronic acid, with a particular focus on its role in the development of novel therapeutics.
Physicochemical Properties
Table 1: Physicochemical Properties of 4-(Benzyloxy)-2-(trifluoromethyl)phenylboronic acid and Related Compounds
| Property | 4-(Benzyloxy)-2-(trifluoromethyl)phenylboronic acid | 4-Benzyloxy-2-fluorophenylboronic acid (Analogue) | 4-(Trifluoromethyl)phenylboronic acid (Analogue) |
| CAS Number | 1217501-32-0[1] | 166744-78-1[2] | 128796-39-4[3] |
| Molecular Formula | C₁₄H₁₂BF₃O₃ | C₁₃H₁₂BFO₃ | C₇H₆BF₃O₂ |
| Molecular Weight | 296.05 g/mol [1] | 246.04 g/mol | 189.93 g/mol [3] |
| Physical State | Solid (predicted) | Solid[2] | White to off-white powder[3] |
| Melting Point | Data not available | 151 °C[2] | 245-256 °C[3] |
| Boiling Point | Data not available | 406.8±55.0 °C (Predicted)[2] | Data not available |
| Solubility | Soluble in methanol and other organic solvents. | Soluble in methanol.[2] | Soluble in methanol and DMSO; insoluble in water.[4] |
| pKa | Data not available | Data not available | 7.82±0.10 (Predicted)[4] |
| Stability | Store in a cool, dry place. Likely stable under standard laboratory conditions. Boronic acids can undergo dehydration to form boroxines. | Store at 2-8°C. | Store at room temperature.[3] |
Spectral Characterization
While specific spectra for 4-(Benzyloxy)-2-(trifluoromethyl)phenylboronic acid are not widely published, the expected NMR chemical shifts can be predicted based on the analysis of structurally similar compounds.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the phenylboronic acid and the benzyl groups, as well as a characteristic singlet for the benzylic methylene protons. A broad singlet corresponding to the hydroxyl protons of the boronic acid group would also be anticipated, which is typically exchangeable with D₂O.
¹³C NMR Spectroscopy: The carbon NMR spectrum would display signals for all unique carbon atoms in the molecule. The carbon atom attached to the boron will have a characteristic chemical shift, and the trifluoromethyl group will cause splitting of the signal for the carbon to which it is attached due to C-F coupling.
Experimental Protocols
Synthesis of Phenylboronic Acids
A general and widely applicable method for the synthesis of arylboronic acids involves the reaction of a Grignard reagent with a trialkyl borate followed by acidic hydrolysis. This approach is a plausible route for the synthesis of 4-(Benzyloxy)-2-(trifluoromethyl)phenylboronic acid.
General Protocol for the Synthesis of Phenylboronic Acids:
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Grignard Reagent Formation: The corresponding aryl halide (e.g., 1-bromo-4-(benzyloxy)-2-(trifluoromethyl)benzene) is reacted with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), to form the Grignard reagent.
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Reaction with Trialkyl Borate: The freshly prepared Grignard reagent is then added dropwise to a solution of a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) in an anhydrous ether solvent at a low temperature (typically -78 °C) to form a boronate ester.
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Hydrolysis: The reaction mixture is warmed to room temperature and then quenched by the addition of an aqueous acid (e.g., hydrochloric acid or sulfuric acid).
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Workup and Purification: The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude boronic acid is then purified by recrystallization or column chromatography.
Caption: General workflow for the synthesis of arylboronic acids.
Suzuki-Miyaura Cross-Coupling Reaction
4-(Benzyloxy)-2-(trifluoromethyl)phenylboronic acid is a key reagent in Suzuki-Miyaura cross-coupling reactions, which are fundamental for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds.
General Protocol for Suzuki-Miyaura Coupling:
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Reaction Setup: In a reaction vessel, the aryl halide (1.0 equivalent), 4-(Benzyloxy)-2-(trifluoromethyl)phenylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) are combined.
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Solvent Addition: A suitable degassed solvent or solvent mixture (e.g., toluene/water, dioxane/water, or DMF) is added.
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Reaction Execution: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for a specified time, with the progress monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Workup and Purification: Upon completion, the reaction is cooled, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified, typically by column chromatography on silica gel.
Caption: Key components of a Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Discovery and Development
The unique structural features of 4-(Benzyloxy)-2-(trifluoromethyl)phenylboronic acid make it a valuable tool in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors and other anti-cancer agents.
Role of the Trifluoromethyl Group in Medicinal Chemistry
The trifluoromethyl (-CF₃) group is a bioisostere for a methyl group but with significantly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can profoundly influence a drug candidate's properties:
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Metabolic Stability: The C-F bond is exceptionally strong, making the -CF₃ group resistant to metabolic degradation, which can increase the half-life of a drug.
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Binding Affinity: The -CF₃ group can engage in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially increasing binding affinity and potency.
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Lipophilicity and Permeability: The lipophilic nature of the -CF₃ group can enhance a molecule's ability to cross cell membranes, improving its bioavailability.
Application in the Synthesis of Kinase Inhibitors
Kinase inhibitors are a major class of targeted cancer therapies. The quinazoline scaffold is a common core structure in many approved kinase inhibitors. 4-(Benzyloxy)-2-(trifluoromethyl)phenylboronic acid can be used in Suzuki-Miyaura coupling reactions to introduce the substituted phenyl moiety onto a halo-quinazoline core, enabling the synthesis of a diverse library of potential kinase inhibitors for structure-activity relationship (SAR) studies.
Caption: Logical workflow for the development of kinase inhibitors.
Potential Therapeutic Targets
While specific signaling pathways directly modulated by compounds derived from 4-(Benzyloxy)-2-(trifluoromethyl)phenylboronic acid are not yet extensively documented, its utility in synthesizing kinase inhibitors suggests potential relevance to pathways frequently dysregulated in cancer, such as:
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EGFR (Epidermal Growth Factor Receptor) Signaling Pathway: A key pathway in cell proliferation and survival.
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VEGFR (Vascular Endothelial Growth Factor Receptor) Signaling Pathway: Crucial for angiogenesis, the formation of new blood vessels that supply tumors.
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MAPK/ERK Pathway: A central signaling cascade that regulates cell growth, differentiation, and survival.
Conclusion
4-(Benzyloxy)-2-(trifluoromethyl)phenylboronic acid is a highly functionalized building block with significant potential in synthetic and medicinal chemistry. Its combination of a reactive boronic acid, a metabolically robust trifluoromethyl group, and a versatile benzyloxy protecting group makes it an attractive reagent for the construction of complex organic molecules. For researchers and drug development professionals, this compound offers a valuable tool for the synthesis of novel therapeutic agents, particularly in the area of oncology. Further research into its specific applications and the biological activities of its derivatives is likely to uncover new opportunities for its use in the development of next-generation medicines.
References
- 1. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 166744-78-1 CAS MSDS (4-BENZYLOXY-2-FLUOROPHENYLBORONIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
